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4-(2-Chloro-4-methylphenoxy)piperidine

Physicochemical profiling Lipophilicity Drug-likeness

SAR library construction is confounded when isomeric or des-methyl phenoxyalkylpiperidine analogs produce unpredictable affinity shifts. 4-(2-Chloro-4-methylphenoxy)piperidine (CAS 367501-14-2) resolves this with a precisely defined 2-chloro-4-methyl substitution pattern. • XLogP3 of 3.0, pKa of 9.67 - ideal for systematic lipophilicity-affinity mapping in sigma receptor programs. • 98% purity with verified computed descriptors for reliable docking calibration and pharmacophore modeling. • Uniform N-O distance supports pose-prediction validation in virtual screening campaigns. Supplied exclusively for R&D with batch-level QC. Standard global shipping available.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 367501-14-2
Cat. No. B3393624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-4-methylphenoxy)piperidine
CAS367501-14-2
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2CCNCC2)Cl
InChIInChI=1S/C12H16ClNO/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
InChIKeyPTNWYRFHTGYWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloro-4-methylphenoxy)piperidine: Physicochemical and Structural Profile


4-(2-Chloro-4-methylphenoxy)piperidine (CAS 367501-14-2) is a synthetic piperidine derivative with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . It features a 2-chloro-4-methylphenoxy moiety linked via an ether bond to the 4-position of a piperidine ring. Predicted physicochemical properties include a boiling point of 332.6±42.0 °C, density of 1.127±0.06 g/cm³, pKa of 9.67±0.10, XLogP3 of 3, topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is commercially available from multiple suppliers in research-grade purity (typically 98%) and is intended exclusively for laboratory R&D use .

Defined substitution pattern Precise 2-chloro-4-methylphenoxy motif supports reproducible SAR studies.
Research-grade consistency Certified purity and documented descriptors reduce assay variability.

4-(2-Chloro-4-methylphenoxy)piperidine Analog Substitution Risks


Substituting 4-(2-chloro-4-methylphenoxy)piperidine with a positional isomer such as 4-(2-chloro-5-methylphenoxy)piperidine (CAS 254883-43-7) or a des-methyl analog such as 4-(2-chlorophenoxy)piperidine (CAS 245057-65-2) introduces changes in lipophilicity, steric bulk, and electronic distribution on the aromatic ring that can alter target binding, metabolic stability, and solubility. Even a shift of the methyl group from the 4- to the 5-position modifies the compound's computed XLogP3 by approximately 0.3 log units and reorients the dipole moment of the phenoxy ring, which in class-level phenoxyalkylpiperidine series has been shown to cause greater than 10-fold differences in sigma-1 receptor affinity . The precise 2-chloro-4-methyl substitution pattern is a defined structural input for structure–activity relationship (SAR) studies and cannot be assumed to be functionally equivalent to its isomers.

Positional isomer

4-(2-Chloro-5-methylphenoxy)piperidine shifts computed lipophilicity, which may alter target binding and assay performance.

Regioisomer

3-(2-Chloro-4-methylphenoxy)piperidine changes the N–O distance, likely disrupting receptor docking poses.

Des-methyl analog

4-(2-Chlorophenoxy)piperidine exhibits different ionization and purity profiles, requiring validation before substitution.

4-(2-Chloro-4-methylphenoxy)piperidine Differentiation Evidence


Lipophilicity and TPSA vs. 5-Methyl Isomer

The target compound 4-(2-chloro-4-methylphenoxy)piperidine (XLogP3 = 3.0, TPSA = 21.3 Ų) [1] exhibits a lower computed lipophilicity compared to its 5-methyl positional isomer 4-(2-chloro-5-methylphenoxy)piperidine (XLogP3 ≈ 3.3, TPSA = 21.3 Ų) [2]. The 0.3 log unit difference in XLogP3 corresponds to an approximately 2-fold difference in the octanol–water partition coefficient, which may meaningfully influence membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity vs. 5-Me isomer
Reported

Target XLogP3 = 3.0 (TPSA 21.3 Ų); 5-methyl isomer XLogP3 ≈ 3.3. Δ ≈ 0.3 log units (~2‑fold partition difference).

Supports isomer-specific SAR interpretation.

Predicted values; confirm experimentally for critical assays.

Physicochemical profiling Lipophilicity Drug-likeness

Regioisomeric Differentiation: 3- vs. 4-Piperidine Substitution

The target compound places the 2-chloro-4-methylphenoxy substituent at the 4-position of the piperidine ring, whereas the regioisomer 3-(2-chloro-4-methylphenoxy)piperidine (CAS 1220180-02-8) bears the same substituent at the 3-position. In piperidine-based pharmacophores, the position of the basic nitrogen relative to the aromatic ether oxygen dictates the three-dimensional orientation of key hydrogen-bonding and hydrophobic interactions. Class-level evidence from phenoxyalkylpiperidine series demonstrates that moving the ether linkage from the 4- to the 3-position alters the N–O distance by approximately 1.5 Å , a perturbation expected to significantly change receptor binding poses.

Regioisomeric N–O distance
Class-level

4-substituted N–O ≈ 4.8–5.2 Å; 3-substituted ≈ 3.3–3.7 Å (estimated Δ ~1.5 Å).

Supports regioisomer-specific SAR studies.

Class-level inference; geometry estimates from general piperidine conformers.

Medicinal chemistry SAR Piperidine regioisomers

Commercial Purity vs. Des-methyl Analog

The target compound is supplied by Leyan (product No. 1734592) with a certified purity of 98% . In contrast, several closely related analogs such as 4-(2-chlorophenoxy)piperidine (CAS 245057-65-2) are commonly offered only at 95% purity . The 3-percentage-point purity difference corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which is particularly relevant for assays sensitive to trace contaminants such as functional cell-based screens or enzymatic assays where impurities may act as confounding inhibitors or activators.

Purity vs. des-methyl analog
Reported

Target: 98% (Leyan); des-methyl analog typical 95%. Impurity burden reduced by 60%.

Reduced impurity risk supports assay reproducibility.

Vendor CoA; confirm lot-specific purity.

Quality assurance Research chemical procurement Purity specification

Basicity vs. Des-chloro and Des-methyl Analogs

The predicted pKa of the piperidine nitrogen in 4-(2-chloro-4-methylphenoxy)piperidine is 9.67±0.10 , reflecting the electron-withdrawing effect of the 2-chloro substituent transmitted through the phenoxy ether. Removal of the chlorine atom, as in 4-(4-methylphenoxy)piperidine, is predicted to raise the pKa to approximately 10.0–10.2 (class-level estimate), while removal of the methyl group (4-(2-chlorophenoxy)piperidine) is predicted to lower the pKa to approximately 9.3–9.5 [1]. At physiological pH 7.4, all three compounds exist predominantly in the protonated (charged) form, but the fraction of neutral free base—which governs passive membrane permeability—differs by approximately 0.5–1.0 log units among the analogs.

Basicity vs. analogs
Class-level

Target pKa = 9.67±0.10; des-Cl analog ≈ 10.0–10.2; des-Me analog ≈ 9.3–9.5.

Supports ionization-state profiling for membrane assays.

Predicted values; verify experimentally for formulation work.

Ionization state pKa prediction Formulation development

Research Applications of 4-(2-Chloro-4-methylphenoxy)piperidine


SAR of Phenoxy Piperidines at Sigma Receptors

Researchers building SAR libraries around the phenoxyalkylpiperidine scaffold for sigma-1 or sigma-2 receptor targets should use 4-(2-chloro-4-methylphenoxy)piperidine as a precisely defined substitution variant. Its intermediate XLogP3 (3.0) and predicted pKa (9.67) position it between more lipophilic (5-methyl isomer) and less lipophilic (des-methyl) analogs, enabling systematic exploration of lipophilicity–affinity relationships [1]. Class-level evidence from the phenoxyalkylpiperidine series demonstrates that even minor changes in aryl substitution produce greater than 10-fold shifts in sigma receptor Ki values .

Molecular Docking Validation

The well-defined 2-chloro-4-methylphenoxy substitution pattern, combined with the availability of computed descriptors (XLogP3, TPSA, pKa) from PubChem and ChemicalBook [1], makes this compound suitable as a validation ligand for docking algorithms and pharmacophore models targeting aminergic GPCRs or ion channels. The 4-position attachment of the piperidine ring ensures a consistent N–O distance that can be used to calibrate pose-prediction accuracy in virtual screening campaigns.

ADME/Tox Profiling with Defined Baselines

For laboratories conducting parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability screening, or metabolic stability assessments in liver microsomes, the compound's documented purity (98%) and predicted physicochemical profile reduce uncertainty in data interpretation [1]. Its intermediate lipophilicity (XLogP3 = 3.0) places it within the optimal range for CNS drug-likeness assessment (typically XLogP 2–5), making it a relevant probe for blood–brain barrier penetration studies.

Aryloxypiperidine Coupling Method Development

4-(2-Chloro-4-methylphenoxy)piperidine can serve as a benchmark substrate for optimizing O-arylation conditions (e.g., Ullmann-type coupling, SNAr, or Mitsunobu reactions) between phenols and 4-hydroxypiperidine derivatives. The presence of both an electron-withdrawing chlorine and an electron-donating methyl group on the phenol ring provides a diagnostically informative substitution pattern for assessing reaction scope and functional group tolerance [1].

Application
Selection Property
Validation Focus
Sigma receptor SAR
Defined substitution pattern with intermediate lipophilicity
Lipophilicity–affinity relationship mapping
Docking validation
Consistent N–O geometry and computed descriptors
Pose-prediction calibration for aminergic targets
ADME/Tox profiling
Documented purity and intermediate XLogP3 (3.0)
Permeability and metabolic stability assay context
Aryloxypiperidine coupling
Electronically informative chloro/methyl substitution
Reaction scope and functional group tolerance
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